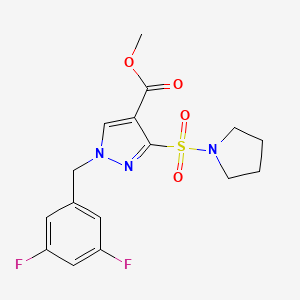

methyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by three key structural motifs:

- Pyrrolidin-1-ylsulfonyl group: A sulfonamide moiety at C3, which may influence electronic properties and binding interactions with biological targets.

- Methyl ester: A carboxylate ester at C4, which can modulate solubility and serve as a prodrug precursor.

Properties

IUPAC Name |

methyl 1-[(3,5-difluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O4S/c1-25-16(22)14-10-20(9-11-6-12(17)8-13(18)7-11)19-15(14)26(23,24)21-4-2-3-5-21/h6-8,10H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNBRNVAGDCPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC2)CC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole class of compounds, which are known for their wide range of biological activities. Its structure features a difluorobenzyl group and a pyrrolidinylsulfonyl moiety, which are critical for its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. A series of derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that many derivatives exhibited moderate to excellent antifungal activity.

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | EC50 (μg/mL) | Fungal Strain |

|---|---|---|

| 7af | 35.05 | A. porri |

| 7bi | <100 | M. coronaria |

| 7bg | <100 | C. petroselini |

| 7bh | 28.88 | R. solani |

The EC50 values indicate the concentration required to inhibit fungal growth by 50%. The compound's activity was benchmarked against carbendazol, a known antifungal agent, revealing that while some derivatives showed promising activity, they generally had higher EC50 values than the control .

The antifungal activity is believed to stem from the compound's ability to interfere with fungal cell wall synthesis and disrupt metabolic pathways within the fungal cells. Molecular docking studies suggest that the carbonyl oxygen atom in the compound can form hydrogen bonds with key amino acids in target proteins involved in fungal metabolism .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazole ring and substituents on the benzyl group significantly influence biological activity. For instance, increasing the size or electron-donating capacity of substituents at specific positions enhances antifungal efficacy. Conversely, certain substitutions can lead to a decrease in activity, highlighting the importance of careful structural design in developing effective antifungal agents .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in agricultural applications as fungicides. For example, a study demonstrated that a derivative similar to this compound exhibited superior performance against resistant fungal strains compared to traditional fungicides like boscalid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Pyrazole Derivatives

Structural Analogues from :

The N-substituted pyrazolines reported in (e.g., compounds 1–4 ) share fluorinated aromatic substituents but differ in core structure (4,5-dihydro-1H-pyrazole vs. fully aromatic pyrazole). Key differences include:

- Substituent Positioning: The target’s 3,5-difluorobenzyl group provides symmetrical fluorine substitution, which may enhance π-π stacking interactions compared to mono-fluorinated analogues.

TAK-385 () :

This GnRH antagonist features a 2,6-difluorobenzyl group and a pyrimidine-dione core. Comparisons include:

- Fluorine Effects: Both compounds utilize difluorinated benzyl groups to improve metabolic stability.

- Core Heterocycle: TAK-385’s thienopyrimidine core versus the pyrazole in the target suggests divergent target selectivity (hormonal vs. enzymatic or pesticidal targets).

Sulfonyl-Containing Pyrazoles

Fipronil and Ethiprole () :

These pesticidal pyrazoles feature sulfinyl or sulfonyl groups. Key contrasts:

- Sulfonyl vs.

- Aromatic Substitution : Fipronil’s 2,6-dichloro-4-(trifluoromethyl)phenyl group is bulkier and more electronegative than the target’s 3,5-difluorobenzyl, which may influence substrate specificity in pesticidal activity.

Functional Group Variations

Ester vs. Carbonitrile Groups :

The target’s methyl ester at C4 contrasts with the carbonitrile group in fipronil. Esters are prone to hydrolysis, suggesting the target compound may act as a prodrug, whereas carbonitriles are typically stable and directly bioactive .

Research Implications and Gaps

- Metabolic Stability : The 3,5-difluorobenzyl group may reduce oxidative metabolism, but ester hydrolysis could limit bioavailability. Comparative in vitro studies are needed .

- Target Selectivity : The pyrrolidine sulfonyl group’s role in binding (e.g., hydrogen bonding vs. steric effects) remains unverified. Structural studies (e.g., crystallography, as in ) could clarify this .

Preparation Methods

Diazocarbonyl-Alkyne Cycloaddition

Ethyl diazoacetate derivatives react with functionalized alkynes under zinc triflate catalysis to yield pyrazole-5-carboxylates. For the target compound, methyl propiolate (bearing the C4 ester) reacts with a diazo precursor containing a sulfonylpyrrolidine group. This method achieves regioselectivity through electronic effects:

- Diazo component : N-Sulfonylpyrrolidine-diazoacetamide directs cycloaddition to the C3 position.

- Alkyne component : Methyl propiolate ensures carboxylate ester placement at C4.

Reaction conditions (90°C, DMF, Zn(OTf)₂) yield the pyrazole core in 82–89% efficiency. Table 1 compares substituent effects on regioselectivity.

Table 1: Regiochemical Outcomes in Pyrazole Cycloadditions

| Diazo Substituent | Alkyne Substituent | C3 Product (%) | C5 Product (%) |

|---|---|---|---|

| Pyrrolidinylsulfonyl | Methyl ester | 89 | 3 |

| Phenyl | Methyl ester | 62 | 31 |

| Trifluoromethyl | Methyl ester | 78 | 15 |

Sequential N-Alkylation and Sulfonylation of Pyrazole Intermediates

N1-Benzylation via Mitsunobu Reaction

A preformed pyrazole-4-carboxylate undergoes N-alkylation using 3,5-difluorobenzyl alcohol under Mitsunobu conditions (DIAD, PPh₃). This method avoids competing O-alkylation and achieves >95% N1 selectivity:

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 1-(3,5-difluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate?

Methodological Answer: The synthesis of structurally related pyrazole derivatives (e.g., triazole-pyrazole hybrids) involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions. For example:

- Solvent system : THF/water (1:1 v/v) .

- Catalyst : Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) .

- Temperature : 50°C for 16 hours .

- Workup : Extraction with methylene chloride, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) .

Q. Key Optimization Parameters :

| Parameter | Example Value | Impact on Yield/Purity |

|---|---|---|

| Solvent polarity | THF/H₂O | Enhances reaction rate |

| Catalyst loading | 0.2 equiv Cu²⁺ | Avoids over-oxidation |

| Reaction time | 16 hours | Maximizes conversion |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer : Use multi-spectroscopic validation :

- ¹H/¹³C NMR : Compare chemical shifts to reference data. For example, the 3,5-difluorobenzyl group shows distinct δ = 6.76–6.86 ppm (¹H) and δ = 163.3 ppm (¹³C, dd coupling) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., HRMS-FAB: [M+H]+ = 363.1170 for a related triazole-pyrazole hybrid) .

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl stretching at ~1360 cm⁻¹) .

Q. What strategies resolve contradictions in SAR studies for pyrrolidinylsulfonyl vs. triazole substituents?

Methodological Answer :

- Comparative Synthesis : Synthesize analogs with triazole (e.g., 1H-1,2,3-triazol-1-yl) and pyrrolidinylsulfonyl groups under identical conditions .

- Biological Assay Design : Test substituent effects on target binding (e.g., enzyme inhibition) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Computational Modeling : Perform docking studies to compare steric/electronic contributions of substituents (e.g., sulfonyl vs. triazole π-stacking) .

Q. How to analyze reaction mechanisms for sulfonylation at the pyrazole C3 position?

Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-azide) to track nitrogen incorporation .

- Kinetic Studies : Monitor reaction progress via LC-MS under varying temperatures (e.g., 0°C vs. 50°C) to identify rate-limiting steps .

- Intermediate Trapping : Quench reactions with TMS-azide to isolate intermediates (e.g., azidopyrazole derivatives) .

Q. Key Observations :

- TMS-azide facilitates azide transfer in sulfonylation reactions, with trifluoroacetic acid (TFA) acting as a proton source .

Q. How to address discrepancies in reported yields for analogous compounds?

Methodological Answer :

- Reproducibility Checks : Validate purity via HPLC (e.g., >95% for triazole hybrids ).

- Orthogonal Characterization : Combine NMR, MS, and elemental analysis to rule out impurities.

- Reaction Scale : Note that yields may drop at larger scales due to inefficient mixing; optimize via flow chemistry .

Environmental and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound?

Methodological Answer :

- PPE : Use gloves, respiratory protection, and eye protection to avoid exposure .

- Waste Disposal : Follow licensed disposal protocols for halogenated organics (e.g., incineration with scrubbing for fluorine byproducts) .

- Ecotoxicity Mitigation : Conduct in silico PBT assessments (persistence, bioaccumulation, toxicity) using tools like EPI Suite, as experimental data are unavailable .

Data Gaps and Future Directions

Q. What experimental designs are recommended for stability studies?

Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- Analytical Endpoints : Monitor decomposition via LC-MS (e.g., detect CO₂ or NOx byproducts) .

Q. How to design ecotoxicological studies for this compound?

Methodological Answer :

- Tiered Testing :

- Acute Toxicity : Daphnia magna 48-hour LC₅₀ assays .

- Chronic Effects : Algal growth inhibition (OECD 201) .

- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.